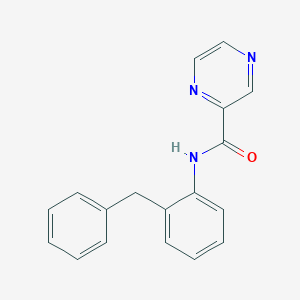

N-(2-benzylphenyl)pyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzylphenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c22-18(17-13-19-10-11-20-17)21-16-9-5-4-8-15(16)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBSGVOIJOGRHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Benzylphenyl Pyrazine 2 Carboxamide and Its Analogues

Established Synthetic Routes to the Pyrazine-2-carboxamide Core

The formation of the central pyrazine-2-carboxamide structure is the cornerstone of synthesizing the target compound and its derivatives. This involves the coupling of a pyrazine (B50134) carboxylic acid with an amine, a reaction for which numerous protocols have been developed and refined.

The most established and widely used method for synthesizing pyrazine-2-carboxamides, including N-(2-benzylphenyl)pyrazine-2-carboxamide, is a two-step, one-pot procedure involving the activation of a pyrazine-2-carboxylic acid followed by coupling with an amine. mdpi.commdpi.com This strategy typically begins with the conversion of the carboxylic acid group into a more reactive intermediate, most commonly an acyl chloride. nih.govnih.gov

This activation is frequently accomplished using thionyl chloride (SOCl₂), often in an inert solvent like toluene (B28343) and sometimes with a catalytic amount of dimethylformamide (DMF). nih.govluxembourg-bio.com After the formation of the pyrazine-2-carbonyl chloride, the excess thionyl chloride is removed under reduced pressure. The crude acyl chloride is then dissolved in a dry solvent, such as acetone (B3395972) or pyridine (B92270), and reacted with the desired amine—in this case, 2-benzylphenylamine—to form the final amide product. mdpi.comnih.gov A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction. mdpi.comnih.gov

This conventional approach offers a reliable pathway to a wide array of N-substituted pyrazine-2-carboxamides with yields often ranging from moderate to excellent (59-91%). nih.gov The versatility of this method allows for the use of various substituted pyrazine-2-carboxylic acids and amines to generate a library of analogues. mdpi.comnih.gov Alternative coupling reagents common in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC), can also be employed to activate the carboxylic acid for direct reaction with the amine, avoiding the need for an acyl chloride intermediate. researchgate.net Another documented method involves the use of titanium tetrachloride (TiCl₄) as a mediator for the one-pot condensation of a pyrazine amine with a carboxylic acid. mdpi.com

Table 1: Conventional Synthesis of Pyrazine-2-Carboxamide Analogues via Acyl Chloride Intermediate

| Pyrazine-2-carboxylic acid Precursor | Amine | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 6-Chloropyrazine-2-carboxylic acid | 3-Methylphenylamine | Pyridine | Pyridine/Acetone | N/A |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | 3,5-Bis(trifluoromethyl)phenylamine | Pyridine | Pyridine/Acetone | N/A |

| 5-Chloropyrazine-2-carboxylic acid | Benzylamine | Triethylamine | Acetone | N/A |

Data synthesized from multiple sources describing general procedures. nih.govsciforum.net

To improve reaction times, yields, and environmental footprint, advanced synthetic methods, particularly those utilizing microwave irradiation, have been developed. semanticscholar.orgnih.gov Microwave-assisted synthesis can dramatically accelerate the amide bond formation. semanticscholar.orgresearchgate.net One such approach involves the microwave-assisted coupling of methyl esters of substituted pyrazine-2-carboxylic acids with various benzylamines. semanticscholar.org This method avoids the use of harsh chlorinating agents like thionyl chloride.

Another advanced strategy employs coupling agents under microwave conditions. For instance, 3-aminopyrazine-2-carboxylic acid can be activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent like DMSO. researchgate.net The activated intermediate is then reacted with the desired amine in a microwave reactor, with typical conditions being 120°C for 30 minutes, leading to significantly higher yields compared to conventional heating methods. researchgate.net

For particularly challenging substrates, such as electron-deficient aminopyrazines, specialized activating agents have been found to be effective. A combination of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) has been shown to successfully mediate the coupling of such amines with a range of carboxylic acids, where other standard coupling agents fail. researchgate.net These advanced methods provide powerful tools for the efficient and rapid synthesis of this compound and its derivatives. semanticscholar.orgresearchgate.netresearchgate.net

Table 2: Comparison of Synthetic Procedures for 3-Amino-N-benzylpyrazine-2-carboxamides

| Method | Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Procedure A (Conventional) | Methyl 3-aminopyrazine-2-carboxylate | Benzylamine, NH₄Cl, Methanol | MW: 130°C, 40 min | Low (e.g., 27% for 2-methylbenzyl) |

Data derived from a study on 3-aminopyrazine-2-carboxamide (B1665363) synthesis. researchgate.net

Strategies for Functionalization and Derivatization of this compound

The introduction of substituents onto the benzylphenyl portion of the molecule is achieved in a straightforward manner by selecting the appropriately substituted amine as a starting material. nih.gov For the synthesis of this compound, the required amine is 2-benzylphenylamine. To create derivatives, one could use, for example, a (4-chlorobenzyl)phenylamine or a (3-methoxybenzyl)phenylamine. The synthesis then proceeds via standard amide coupling procedures, reacting the chosen amine with an activated pyrazine-2-carboxylic acid. nih.govsemanticscholar.org The nature of the substituents on the amine can influence reaction kinetics, but generally, both electron-donating and electron-withdrawing groups are well-tolerated in the synthesis. mdpi.comnih.gov

Functionalization of the pyrazine ring is accomplished by using a pre-substituted pyrazine-2-carboxylic acid as the starting material. nih.govsciforum.net These precursors are often synthesized through multi-step sequences. For example, 5-chloropyrazine-2-carboxylic acid can be prepared from 5-hydroxypyrazine-2-carboxylic acid by reacting it with thionyl chloride, which simultaneously chlorinates the hydroxyl group and forms the acyl chloride. nih.gov

Common substituents introduced onto the pyrazine ring include halogens (e.g., chlorine) and alkyl groups (e.g., tert-butyl). mdpi.comnih.gov These groups are synthetically incorporated into the pyrazine-2-carboxylic acid molecule prior to the final amide bond formation step. The presence of these substituents, particularly electron-withdrawing groups like chlorine, can impact the reactivity of the pyrazine carbonyl chloride during the coupling reaction. However, the synthesis of various 5-chloro-, 6-chloro-, and 5-tert-butyl-6-chloro-N-aryl/benzyl-pyrazine-2-carboxamides has been successfully reported with good yields, demonstrating the robustness of the synthetic methodology. nih.govsciforum.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time. nih.gov For the conventional acyl chloride method, anhydrous solvents like acetone, toluene, or pyridine are used to prevent hydrolysis of the reactive intermediate. mdpi.comnih.gov The choice of base is also important; tertiary amines like triethylamine or pyridine are commonly used to scavenge the HCl produced, driving the reaction to completion. nih.gov

In cases of N-alkylation reactions to prepare the amine precursors, the choice of base and solvent can be critical for achieving high chemoselectivity and yield. For the amide coupling itself, microwave-assisted methods have proven to be a highly effective optimization strategy, often leading to a dramatic reduction in reaction time and an increase in yield compared to conventional heating. nih.govresearchgate.net The reaction of a carboxylic acid with CDI followed by an amine in a microwave reactor at 120-130°C for as little as 30-40 minutes can provide yields upwards of 90%, a significant improvement over other methods. researchgate.net Careful monitoring of the reaction by techniques such as thin-layer chromatography (TLC) allows for the determination of the optimal reaction time, preventing the formation of byproducts. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analyses of N 2 Benzylphenyl Pyrazine 2 Carboxamide Derivatives

Impact of Structural Modifications on Pre-clinical Biological Activity Profiles

The biological activity of N-(2-benzylphenyl)pyrazine-2-carboxamide derivatives is significantly influenced by structural modifications to the parent molecule. Research has systematically investigated the effects of altering substituents on both the N-phenyl portion and the pyrazine (B50134) ring, revealing key relationships between chemical structure and biological function, particularly in the realms of antimycobacterial and photosynthesis-inhibiting activities.

Influence of N-Substitution on Target Interaction of this compound

The nature of the substitution on the N-phenyl ring of pyrazine-2-carboxamide derivatives plays a critical role in their biological activity. While direct studies on this compound are limited, research on analogous N-benzylpyrazine-2-carboxamides provides significant insights. The introduction of a methylene (B1212753) (-CH2-) bridge between the amide nitrogen and the phenyl ring has been a key area of investigation to understand its impact compared to N-phenylpyrazine-2-carboxamides. nih.gov

In studies of N-benzylpyrazine-2-carboxamides, various substituents on the benzyl (B1604629) ring have been shown to modulate antimycobacterial efficacy. For instance, the presence of a 4-methoxy group or a 3-trifluoromethyl group on the benzyl ring has been identified as particularly favorable, especially when combined with specific substitutions on the pyrazine ring. mdpi.com The position and electronic properties of these substituents are crucial. For example, in a series of 3-chloro-N-benzylpyrazine-2-carboxamides, a 2-chloro substitution on the benzyl ring resulted in the most active compound against Staphylococcus aureus. mdpi.com Conversely, a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives, a different heterocyclic scaffold, also highlighted the importance of the N-benzyl group for potent inhibitory activity against the USP1/UAF1 deubiquitinase complex, suggesting the benzyl moiety is a key pharmacophoric feature. nih.gov

Role of Pyrazine Ring Substituents in Modulating this compound Activity

Substituents on the pyrazine ring are determinant factors for the biological activity of this compound analogues. The most significant substitutions that have been studied are chlorine and tert-butyl groups. mdpi.com

Furthermore, these substitutions impact other biological activities, such as the inhibition of photosynthetic electron transport (PET). For instance, 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide showed notable photosynthesis-inhibiting activity in spinach chloroplasts. nih.gov The combination of a tert-butyl group and a chlorine atom on the pyrazine ring appears to be advantageous for this activity as well.

The following table summarizes the antimycobacterial activity of selected N-benzylpyrazine-2-carboxamide derivatives with various substituents on the pyrazine and benzyl rings.

| Compound | Pyrazine Substituents | Benzyl Substituents | Activity (MIC against M. tuberculosis in µg/mL) | Reference |

|---|---|---|---|---|

| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | 5-Cl | 3-CF3 | >12.5 | nih.gov |

| 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6-Cl | 4-OCH3 | 6.25 | nih.gov |

| 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 5-t-Bu, 6-Cl | 3-CF3 | 6.25 | nih.gov |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 5-t-Bu, 6-Cl | 4-OCH3 | 6.25 | nih.gov |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 3-((2-methylbenzyl)amino) | 2-CH3 | 12.5 | mdpi.com |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 3-((3,4-dichlorobenzyl)amino) | 3,4-diCl | 12.5 | mdpi.com |

Stereochemical and Conformational Considerations in this compound Activity

The three-dimensional arrangement of atoms, or stereochemistry, and the rotational flexibility, or conformation, of this compound derivatives are crucial for their biological activity. The relative orientation of the pyrazine and the substituted phenyl ring, dictated by the amide linkage, determines how the molecule fits into the binding site of its biological target.

Docking studies with derivatives have provided insights into the importance of conformation. For example, docking of N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide into the enoyl-ACP-reductase of M. tuberculosis revealed that specific conformations allow for hydrogen bond interactions that are characteristic of known inhibitors. mdpi.com This suggests that the ability of the molecule to adopt a favorable conformation within the active site is a key determinant of its inhibitory potential.

The presence of bulky substituents can influence the preferred conformation and, consequently, the activity. A non-coplanar conformation, which can be induced by sterically demanding groups, might explain the lower-than-expected activity of some derivatives. sciforum.net This indicates that a certain degree of planarity or a specific dihedral angle between the aromatic rings might be necessary for optimal interaction with the target. While specific stereoisomers of this compound have not been detailed in the provided context, the synthesis of chiral pyrazine conjugates has been reported, with some showing significant potency against SARS-CoV-2, underscoring the general importance of stereochemistry in the activity of pyrazine derivatives. nih.gov

Conformational Analysis of this compound and its Correlation with Activity

Understanding the conformational preferences of this compound is essential for correlating its structure with its biological activity. This is achieved through a combination of experimental techniques and computational modeling.

Spectroscopic and Diffraction Studies for this compound Conformational Elucidation

Experimental methods such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, along with X-ray diffraction, are powerful tools for elucidating the conformational properties of molecules. Although specific data for this compound is not available, studies on structurally related compounds, such as 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC), provide a framework for how these analyses are conducted. chemrxiv.org

For CIMPPC, FT-IR and FT-Raman spectroscopy were used to characterize its vibrational modes. chemrxiv.org By comparing the experimental spectra with those predicted by computational methods, researchers can confirm the molecule's structure and gain insights into its conformational state in the solid phase. X-ray diffraction studies, when available, provide precise information on bond lengths, bond angles, and dihedral angles, offering a definitive picture of the molecule's conformation in the crystalline state. Conformational analysis of N-benzylformamide, a simpler related amide, has shown that geometries optimized by computational methods are in good agreement with crystal structure data. researchgate.net

Computational Conformational Sampling for this compound

Computational chemistry offers a powerful approach to explore the conformational landscape of flexible molecules like this compound. Techniques such as Density Functional Theory (DFT) and molecular docking are employed to predict stable conformations and to understand how these molecules interact with their biological targets.

DFT calculations have been used to study the reactive properties of halogen-substituted pyrazine-2-carboxamides, providing information on their electronic structure and potential interaction sites. chemrxiv.org For this compound and its derivatives, computational studies can map the potential energy surface associated with rotation around key single bonds, such as the N-C(sp3) and C(sp3)-C(aryl) bonds, to identify low-energy, stable conformations. researchgate.net

Molecular docking simulations have been performed on pyrazinecarboxamide derivatives to predict their binding modes within enzyme active sites. mdpi.com These studies help to rationalize the observed structure-activity relationships by revealing how different substituents affect the binding affinity and orientation of the molecule. For example, the ability to form specific hydrogen bonds or engage in favorable hydrophobic interactions is often correlated with higher biological activity. Quantitative structure-activity relationship (QSAR) studies, which correlate physicochemical properties with biological activity, have also been used to build predictive models for the antiviral properties of pyrazine conjugates. nih.gov

Chemogenomic and Ligand-Based Approaches to this compound SAR

Ligand-Based SAR of Related N-Phenyl and N-Benzyl Pyrazine-2-Carboxamides

Studies on N-phenyl and N-benzyl pyrazine-2-carboxamides have revealed critical insights into their antimycobacterial and photosynthesis-inhibiting activities. These findings can be extrapolated to hypothesize the SAR for this compound derivatives.

Research on substituted N-phenylpyrazine-2-carboxamides has shown that the nature and position of substituents on the phenyl ring significantly impact their biological activity. researchgate.netmdpi.com For instance, the introduction of electron-withdrawing or lipophilic groups can modulate the antimycobacterial potency. nih.gov Similarly, in the N-benzylpyrazine-2-carboxamide series, substitutions on both the pyrazine and the benzyl moieties play a crucial role in determining the spectrum and level of activity. sciforum.net

Key Research Findings from Analogous Compounds:

Influence of Lipophilicity: A quasi-parabolic relationship between lipophilicity (expressed as CLogP) and the inhibition of oxygen evolution rate in spinach chloroplasts has been observed for a series of N-phenylpyrazine-2-carboxamides. mdpi.com This suggests that an optimal lipophilicity is necessary for this particular biological activity, a principle that could extend to derivatives of this compound.

Substituent Effects on the Phenyl Ring: In a study of N-phenylpyrazine-2-carboxamides, compounds with a methyl substituent in the ortho position of the benzene (B151609) ring showed lower photosynthesis-inhibiting activity compared to other analogues with similar lipophilicity. nih.gov This indicates a potential steric hindrance or an unfavorable conformational effect.

Antimycobacterial Activity: Several N-phenyl and N-benzyl pyrazine-2-carboxamide derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis. nih.govsciforum.net For instance, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide has shown high antimycobacterial activity. nih.gov These findings highlight the importance of the substitution pattern on both the pyrazine and the phenyl/benzyl rings for antitubercular efficacy.

Elicitor Activity: Certain substituted N-phenylpyrazine-2-carboxamides have been shown to act as abiotic elicitors, significantly increasing the production of secondary metabolites like flavonoids in plant callus cultures. researchgate.netmdpi.com For example, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide led to a substantial increase in flavonoid production. researchgate.netmdpi.com

Interactive Data Table: SAR of N-Phenyl- and N-Benzyl-Pyrazine-2-Carboxamide Derivatives

The data in this table is derived from studies on analogous compounds and is intended to provide a predictive framework for the SAR of this compound derivatives.

| Compound Series | Substitution Pattern | Observed Biological Activity | Reference |

| N-Phenylpyrazine-2-carboxamides | 6-chloro-N-(3-iodo-4-methylphenyl) | High photosynthesis inhibition and flavonoid elicitation | researchgate.netmdpi.com |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl) | High reduction of chlorophyll (B73375) content | researchgate.netmdpi.com | |

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | High antituberculotic activity | nih.gov | |

| N-Benzylpyrazine-2-carboxamides | 5-tert-butyl-6-chloro-N-(4-methoxybenzyl) | High antimycobacterial activity | nih.gov |

Chemogenomic Approaches for Pyrazinamide (B1679903) Analogs

Chemogenomics, which studies the effects of small molecules on a genome-wide scale, has been applied to understand the mechanism of action of pyrazinamide (PZA), a cornerstone drug for tuberculosis treatment and a structural relative of the compounds discussed. nih.gov PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. nih.gov Resistance to PZA is often associated with mutations in the pncA gene encoding this enzyme.

Recent studies have identified that POA targets the ribosomal protein S1 (RpsA) and the aspartate decarboxylase PanD, which is crucial for coenzyme A biosynthesis. nih.gov This understanding, derived from chemogenomic and biochemical approaches, provides a rational basis for the design of new PZA analogs that could overcome resistance. While such studies have not been specifically reported for this compound, the methodologies offer a powerful tool for future investigations into its mechanism of action and for the rational design of more potent derivatives.

Interactive Data Table: Targets of Pyrazinoic Acid (POA) - A Proxy for Ligand-Based Design

| Target Protein | Function | Implication for Drug Design | Reference |

| Ribosomal Protein S1 (RpsA) | Involved in protein translation and trans-translation | Design of analogs that can bind to RpsA even in the presence of resistance-conferring mutations. | nih.gov |

| Aspartate Decarboxylase (PanD) | Essential for coenzyme A biosynthesis | Development of direct PanD inhibitors that do not require activation by pyrazinamidase. | nih.gov |

The application of these ligand-based and chemogenomic principles to this compound and its derivatives holds significant promise for the discovery of novel therapeutic agents. Future studies will likely focus on synthesizing and screening a library of these compounds against a panel of biological targets, guided by the SAR insights gained from related pyrazine-2-carboxamides.

Based on the available research, a comprehensive article focusing solely on the preclinical biological and mechanistic investigations of the specific chemical compound This compound , as per the requested detailed outline, cannot be generated.

The existing scientific literature and search results provide information on a broader class of related compounds, such as various substituted N-benzylpyrazine-2-carboxamides and N-phenylpyrazine-2-carboxamides. nih.govmdpi.comnih.gov These studies primarily focus on the synthesis of these series of compounds and their general biological activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting properties. nih.govnih.govresearchgate.netsciforum.net

However, there is no specific information available in the provided search results concerning the molecular targets, enzyme inhibition profiles (specifically for PI3Kα kinase, DprE1, or enoyl-ACP-reductase), receptor binding, protein-ligand interactions, effects on cellular pathways, or modulation of gene expression for the exact molecule, this compound. The research that has been conducted is on different, albeit structurally similar, molecules. For instance, studies have detailed the antimycobacterial activity of compounds like 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide and the photosynthesis-inhibiting activity of 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide. nih.gov

Without specific data on this compound, it is not possible to construct a scientifically accurate and informative article that adheres to the strict, detailed outline provided in the user request. Generating content for the specified sections would require speculation and extrapolation from related compounds, which would violate the principles of scientific accuracy and the specific constraints of the request.

Pre Clinical Biological and Mechanistic Investigations of N 2 Benzylphenyl Pyrazine 2 Carboxamide

Cellular and Subcellular Mechanisms of Action of N-(2-benzylphenyl)pyrazine-2-carboxamide (In Vitro)

Intracellular Localization and Fate of this compound

No studies detailing the cellular uptake, intracellular distribution, or metabolic fate of this compound were identified. While the parent compound, pyrazinamide (B1679903), is known to passively diffuse into mycobacterial cells and undergo enzymatic activation, specific data for this compound is not present in the available literature.

In Vitro Efficacy and Selectivity Studies of this compound

Cell-based Assays for this compound Activity (e.g., antimicrobial, anticancer, antitubercular)

Specific data from cell-based assays (such as MIC, IC50, or EC50 values) detailing the antimicrobial, anticancer, or antitubercular activity of this compound are not reported in the scientific literature.

Extensive research has been conducted on derivatives, which have shown a range of biological activities:

Antimycobacterial Activity: Various substituted N-benzyl- and N-phenyl-pyrazine-2-carboxamides have demonstrated activity against Mycobacterium tuberculosis and other mycobacterial strains. nih.govnih.govnih.govnih.gov For instance, compounds such as 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide and N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide have reported MIC values against M. tuberculosis. nih.govnih.gov

Antifungal and Antibacterial Activity: Some analogs have been tested against fungal and bacterial strains. nih.govnih.govnih.gov For example, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was found to be active against Staphylococcus aureus. nih.gov However, many other tested derivatives showed no significant antibacterial effects. nih.govnih.gov

Anticancer Activity: While pyrazine-containing compounds have been investigated for anticancer properties, specific data for this compound is absent. nih.govmdpi.com

No specific activity data for the title compound is available to present in a data table.

Specificity and Off-target Profiling of this compound

There is no published information on the specificity or off-target profiling for this compound. Studies on related compounds have occasionally reported on cytotoxicity against mammalian cell lines (e.g., HepG2) to assess selectivity, or on other activities like the inhibition of photosynthetic electron transport in spinach chloroplasts, which can be considered an off-target effect. nih.govnih.govmdpi.com However, this information is not specific to this compound.

In Vivo Mechanistic Investigations in Animal Models (Non-Clinical)

No non-clinical in vivo studies in animal models for this compound have been reported in the available literature. The following sub-sections are therefore not applicable.

Target Engagement Studies of this compound in Animal Models

Information regarding in vivo target engagement studies for this compound is not available.

Pharmacodynamic Biomarker Evaluation of this compound

There are no published studies on the evaluation of pharmacodynamic biomarkers for this compound in non-clinical models.

Advanced Computational and Theoretical Studies on N 2 Benzylphenyl Pyrazine 2 Carboxamide

Molecular Docking and Dynamics Simulations for N-(2-benzylphenyl)pyrazine-2-carboxamide

Molecular docking and dynamics simulations are instrumental in understanding how a ligand such as this compound might interact with a biological target. These techniques can predict the preferred binding orientation of the molecule within a protein's active site and assess the stability of the resulting complex over time.

Molecular docking studies on pyrazine-2-carboxamide derivatives have been employed to elucidate their binding interactions with various protein targets. For instance, studies on analogues have identified potential inhibitors for enzymes like Mycobacterium tuberculosis InhA protein and DNA gyrase. semanticscholar.orgresearchgate.net In silico docking can predict the binding affinity, often expressed as a docking score or binding energy, and reveal key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.

In a study of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, molecular docking revealed hydrogen bonding between the oxygen and nitrogen atoms of the carboxamide group and amino acid residues like His153, His317, Arg420, and Glu429 in the target protein's active site. semanticscholar.org For related N-benzyl-3-chloropyrazine-2-carboxamides, docking into the enoyl-ACP-reductase of Mycobacterium tuberculosis also showed the capability of forming hydrogen bond interactions, which are typical for many known inhibitors of this enzyme. nih.gov These findings suggest that the pyrazine-carboxamide core of this compound is crucial for anchoring the molecule within a binding pocket.

Table 1: Representative Docking Scores and Interactions for Pyrazine-2-Carboxamide Analogues

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide derivative (5d) | Human Placental Alkaline Phosphatase | -7.56 | His153, His317, Arg420, Glu429 | semanticscholar.org |

| Pyrazine-2-carboxylic acid derivative (1c) | M. tuberculosis InhA | -86.40 (rerank score) | Not specified | researchgate.net |

Note: The data presented is for analogues of this compound to illustrate the typical binding modes and affinities observed for this class of compounds.

While specific molecular dynamics (MD) simulation data for this compound is not available in the provided search results, the principles of this technique are well-established. MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose predicted by docking. These simulations can reveal how the ligand and protein adapt to each other, the flexibility of the ligand in the binding site, and the role of solvent molecules in the interaction. For pyrazine (B50134) derivatives, MD simulations would help to confirm the stability of the key hydrogen bonds and hydrophobic interactions, providing a more dynamic and realistic picture of the binding event.

Quantum Chemical Calculations of this compound Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations provide a fundamental understanding of molecular stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. semanticscholar.org

For pyrazine derivatives, DFT calculations have been used to determine these properties. For example, in a study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the HOMO-LUMO energy gaps were found to be in the range of 4.21–4.93 eV. semanticscholar.org Another study on N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide also utilized HOMO and LUMO analysis to understand charge transfer within the molecule. These studies indicate that the electronic properties of the pyrazine ring system can be tuned by different substituents. researchgate.netresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Analogue Pyrazine Derivatives

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 5-(thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4a) | -6.80 | -2.31 | 4.49 | semanticscholar.org |

| 5-(4-mercaptophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4i) | -6.65 | -2.44 | 4.21 | semanticscholar.org |

Note: The data is derived from DFT calculations on related pyrazine compounds and serves to illustrate the typical electronic properties.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting a molecule's reactive sites. The MEP map visualizes the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

In studies of substituted amides of pyrazine-2-carboxylic acids, MEP analysis has been used to identify features related to their biological activities. nih.gov The negative electrostatic potential is generally located around the electronegative nitrogen and oxygen atoms of the pyrazine and carboxamide groups, respectively. The strongest positive potentials are often associated with the hydrogen atom of the amide group. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for a molecule's binding to a biological target.

Pharmacophore Modeling and Virtual Screening for this compound Analogues

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific target. Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to find new molecules that possess the desired features and are therefore likely to be active. mdpi.com

This approach has been successfully applied to identify novel inhibitors based on a pyrazine scaffold. For example, a validated pharmacophore model was used to screen an in-house database to identify potential inhibitors of HIV-RT. mdpi.com The screening resulted in the identification of 54 compounds as potential leads. mdpi.com This demonstrates the utility of pharmacophore-based virtual screening in discovering new analogues of a lead compound like this compound with potentially improved or novel biological activities. The process typically involves identifying key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for binding to the target receptor.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide |

| N-benzyl-3-chloropyrazine-2-carboxamide |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide |

| 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides |

| N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |

| 5-(thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide |

| 5-(4-mercaptophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide |

| 5-(4-(trifluoromethyl)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide |

| 3-(3,4-dichlorophenyl)-1,1-dimethylurea |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide |

| 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide |

| 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide |

| Pyrazinamide (B1679903) |

| Pyrazinoic acid |

| N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide |

| N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide |

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide |

| 6-chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide |

| 5-tert-butyl-6-chloro-N-(2-fluorophenyl)-pyrazine-2-carboxamide |

| 5-tert-butyl-6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide |

In Silico ADME and Toxicity Predictions (Computational Aspects Only) for this compound

In the realm of contemporary drug discovery and development, in silico modeling has emerged as an indispensable tool for the early assessment of a compound's pharmacokinetic and toxicological profile. These computational methods provide crucial insights into the potential behavior of a molecule within a biological system, thereby guiding lead optimization and reducing the likelihood of late-stage clinical failures. This section delineates the computationally predicted Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of this compound, based on established predictive algorithms.

Predicted Physicochemical Properties and Drug-Likeness

| Property | Predicted Value |

| Molecular Weight | 315.36 g/mol |

| LogP | 3.68 |

| H-bond Donors | 1 |

| H-bond Acceptors | 3 |

| Molar Refractivity | 92.14 cm³ |

| Topological Polar Surface Area (TPSA) | 58.91 Ų |

These predicted values largely align with established principles of drug-likeness, such as Lipinski's Rule of Five, suggesting that this compound possesses a favorable foundation for oral bioavailability.

In Silico ADME Profile

The journey of a drug through the body is a complex process involving absorption, distribution, metabolism, and excretion. Computational models offer a preliminary assessment of these pharmacokinetic parameters.

Absorption: The absorption of a drug is a critical determinant of its bioavailability. Key computationally predicted parameters related to the absorption of this compound are presented below.

| Parameter | Prediction |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| P-glycoprotein Substrate | No |

The predictions suggest that this compound is likely to be well-absorbed from the gastrointestinal tract and exhibit good permeability across the intestinal epithelium. Furthermore, its predicted non-substrate status for P-glycoprotein is advantageous, as this efflux transporter can otherwise limit the intracellular concentration of drugs.

Distribution: Following absorption, a drug is distributed to various tissues. The extent of this distribution is influenced by factors such as plasma protein binding and the ability to cross biological barriers like the blood-brain barrier.

| Parameter | Prediction |

| Plasma Protein Binding | High |

| Blood-Brain Barrier Penetration | High |

The high predicted plasma protein binding suggests that a significant fraction of the compound may be bound to plasma proteins, which can influence its distribution and availability to target tissues. The prediction of high blood-brain barrier penetration indicates the potential for central nervous system activity.

Metabolism: The metabolic fate of a drug is primarily governed by the cytochrome P450 (CYP) enzyme system. Inhibition of these enzymes can lead to drug-drug interactions.

| CYP Isoform | Prediction |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | Yes |

The in silico predictions indicate that this compound may act as an inhibitor of several key CYP450 isoforms. This suggests a potential for drug-drug interactions if co-administered with compounds metabolized by these enzymes.

In Silico Toxicity Predictions

Early identification of potential toxicity is a critical aspect of drug development. Computational models can provide an initial screen for various toxicological endpoints.

| Toxicity Endpoint | Prediction |

| Ames Mutagenicity | Non-mutagenic |

| hERG Inhibition | High Risk |

| Hepatotoxicity | Low Risk |

| Carcinogenicity | Non-carcinogen |

| Skin Sensitization | Low Risk |

The computational analysis predicts a low likelihood of mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization for this compound. However, a significant prediction is the high risk of hERG (human Ether-a-go-go-Related Gene) inhibition. Inhibition of the hERG potassium channel is a major concern in drug development due to its association with cardiotoxicity. This prediction warrants further experimental investigation.

Research Applications and Future Perspectives of N 2 Benzylphenyl Pyrazine 2 Carboxamide

N-(2-benzylphenyl)pyrazine-2-carboxamide as a Chemical Probe for Biological Systems

This compound and its analogs have been utilized as chemical probes to investigate various biological systems, particularly in the context of photosynthesis. Studies have shown that many pyrazinamide (B1679903) derivatives can inhibit the photosynthetic electron transport (PET) in plant chloroplasts, acting as inhibitors of photosystem II (PS II). nih.gov The mechanism of action is believed to involve the interaction of these compounds with pigment-protein complexes within PS II. nih.gov Specifically, some pyrazinamide analogues have been found to interact with the D· intermediate, a tyrosine radical on the D2 protein on the donor side of PS II. nih.gov

The utility of these compounds as chemical probes stems from their ability to induce measurable changes in biological processes, such as the quenching of chlorophyll (B73375) a fluorescence, which indicates an interaction with the photosynthetic machinery. nih.gov By studying a series of related compounds, researchers can elucidate structure-activity relationships, which in turn provides insights into the structural requirements for binding and inhibition of their biological targets. nih.govsciforum.net This makes them valuable tools for dissecting the complex processes of photosynthesis and for identifying potential new herbicide targets. nih.govmdpi.com

Potential for this compound as a Lead Compound for Pre-discovery Research

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and requires modification to achieve better properties. This compound belongs to a class of compounds that has demonstrated potential as a source of lead compounds for pre-discovery research, particularly in the areas of antimicrobial and anticancer therapies. nih.govnih.gov

Derivatives of N-benzylpyrazine-2-carboxamide have shown notable in vitro activity against various pathogens. For instance, certain substituted N-benzylpyrazine-2-carboxamides have displayed significant antimycobacterial activity against Mycobacterium tuberculosis and other mycobacterial strains. nih.govnih.gov Additionally, some derivatives have exhibited antifungal properties. nih.govnih.gov The core structure of N-benzylpyrazine-2-carboxamide provides a versatile scaffold that can be chemically modified to enhance its biological activity and selectivity. nih.gov

The general synthetic route to these compounds involves the aminolysis of substituted pyrazinecarboxylic acid chlorides with the corresponding benzylamines, allowing for the systematic variation of substituents on both the pyrazine (B50134) and benzyl (B1604629) rings to explore structure-activity relationships. nih.govmdpi.com This systematic approach is fundamental in medicinal chemistry for optimizing a lead compound. The existing body of research on related pyrazine derivatives provides a strong foundation for the further development of this compound as a potential lead for new therapeutic agents. nih.govnih.gov

| Compound Class | Biological Activity | Key Findings |

| Substituted N-benzylpyrazine-2-carboxamides | Antimycobacterial | Some derivatives show activity against M. tuberculosis comparable to the standard drug pyrazinamide. nih.govnih.gov |

| Substituted N-benzylpyrazine-2-carboxamides | Antifungal | Moderate in vitro activity has been observed against certain fungal strains like Trichophyton mentagrophytes. nih.govnih.gov |

| Substituted N-phenylpyrazine-2-carboxamides | Photosynthesis Inhibition | Activity is dependent on lipophilicity and the electronic effects of substituents. mdpi.comnih.gov |

Unexplored Avenues in this compound Synthesis and Derivatization

While the fundamental synthesis of N-benzylpyrazine-2-carboxamides is well-established, typically involving the reaction of a pyrazinecarboxylic acid chloride with a benzylamine, there remain several unexplored avenues for synthesis and derivatization. nih.gov

Future synthetic efforts could focus on:

Introduction of Diverse Substituents: A more extensive exploration of substituents on both the benzyl and phenyl rings could lead to the discovery of derivatives with improved activity or novel biological targets. This includes the incorporation of a wider range of functional groups to modulate properties like solubility, lipophilicity, and metabolic stability. nih.gov

Bioisosteric Replacement: The carboxamide linker is a key structural feature. Investigating bioisosteric replacements for the amide bond, such as reversed amides, sulfonamides, or other linkers, could lead to compounds with different chemical properties and potentially improved biological profiles.

Stereoselective Synthesis: For derivatives with chiral centers, the development of stereoselective synthetic methods would be crucial. The biological activity of chiral molecules can be highly dependent on their stereochemistry, and separating and testing individual enantiomers could reveal more potent and selective compounds.

Microwave-Assisted Synthesis: The use of microwave-assisted organic synthesis could be further explored to shorten reaction times and improve yields for the preparation of new derivatives. sciforum.net

Emerging Methodologies for Studying this compound Biological Interactions

Advances in analytical and computational techniques offer new ways to study the biological interactions of this compound and its derivatives.

Advanced Spectroscopy and Microscopy: Techniques such as fluorescence microscopy can be employed to visualize the subcellular localization of fluorescently tagged derivatives, providing insights into their mechanism of action. For example, novel pyrazine-based fluorescent probes have been developed for long-term live cell imaging. frontiersin.org

Computational Modeling and Docking: Molecular docking studies can predict the binding modes of these compounds with their putative biological targets. This computational approach can help in understanding structure-activity relationships and in guiding the design of new, more potent inhibitors. nih.gov

Target Identification Technologies: Modern chemical biology approaches, such as affinity chromatography-mass spectrometry and activity-based protein profiling, could be used to identify the specific cellular targets of this compound.

High-Throughput Screening (HTS): HTS technologies allow for the rapid screening of large libraries of compounds against a variety of biological targets. A quantitative high-throughput screen of over 400,000 compounds led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex, highlighting the power of this approach for discovering novel activities for related scaffolds. nih.gov

Challenges and Opportunities in this compound Research and Development (Pre-clinical)

The pre-clinical research and development of this compound present both challenges and opportunities.

Challenges:

Target Deconvolution: For many biologically active pyrazinecarboxamides, the precise molecular target remains unknown. Identifying the specific protein or pathway with which the compound interacts is a significant hurdle.

Off-Target Effects: As with any potential therapeutic agent, ensuring selectivity and minimizing off-target effects is crucial. The structural similarity to endogenous molecules could lead to interactions with multiple targets.

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as drugs. Issues such as poor solubility can limit their bioavailability. researchgate.net

Drug Resistance: In the context of antimicrobial development, the potential for pathogens to develop resistance to new classes of compounds is an ongoing concern.

Opportunities:

Q & A

Q. What are the standard synthetic routes for N-(2-benzylphenyl)pyrazine-2-carboxamide and its derivatives?

A common method involves coupling pyrazine-2-carboxylic acid with substituted anilines using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was synthesized with an 83% yield via this protocol, followed by palladium-catalyzed cross-coupling to introduce aryl groups . Derivatives can be optimized by varying reaction solvents (e.g., DMF or THF) and stoichiometric ratios to enhance purity and yield.

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related carboxamide ligands (e.g., N-(quinolin-8-yl)pyrazine-2-carboxamide), data collection is performed using diffractometers like the STOE IPDS II, with MoKα radiation (λ = 0.71073 Å). Structure solution and refinement rely on SHELX software (e.g., SHELXS97 for solving and SHELXL2018/3 for refining), accounting for hydrogen bonding and molecular stacking . Key parameters include R values (<0.06) and anisotropic displacement parameters for non-H atoms.

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : and NMR verify functional groups and regiochemistry. For example, amide protons typically resonate at δ 10–12 ppm.

- IR : Stretching frequencies for amide C=O (1650–1680 cm) and pyrazine C-N (1550–1600 cm) confirm bonding motifs .

- Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for carboxamide derivatives?

Discrepancies in bond angles or packing motifs (e.g., hydrogen-bonding networks) may arise from polymorphism or solvent effects. For example, N-(quinolin-8-yl)pyrazine-2-carboxamide exhibits three independent molecules in the asymmetric unit, each with distinct intramolecular interactions . To address conflicts:

- Perform temperature-dependent crystallography (e.g., 100–300 K) to assess thermal motion.

- Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H⋯O vs. N–H⋯N) .

- Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries.

Q. What strategies optimize the synthesis of metal complexes with this compound?

This ligand acts as a tridentate chelator via pyrazine-N, amide-O, and aryl groups. For Ru(II) complexes:

- React with precursors like [RuCl(CO)H(PPh)] in refluxing toluene to achieve 65–88% yields .

- Monitor reaction progress via -NMR to track ligand displacement.

- Characterize using cyclic voltammetry to identify redox-active metal centers and single-crystal XRD to confirm coordination geometry (e.g., octahedral vs. square planar) .

Q. How do structural modifications influence biological activity in carboxamide derivatives?

Antimycobacterial activity correlates with substituent electronegativity and steric bulk. For instance:

- N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide showed MIC ≤ 2 mg/L against M. tuberculosis due to enhanced lipophilicity from the CF group .

- Bromo or iodo substituents at the ortho position improve membrane penetration but may reduce solubility.

- Methodological Tip : Perform MIC assays in Middlebrook 7H9 broth with resazurin as a viability indicator .

Q. What computational methods predict the photophysical properties of lanthanide complexes derived from this ligand?

- Use time-dependent DFT (TD-DFT) to model ligand-to-metal charge transfer (LMCT) states.

- Analyze Judd-Ofelt parameters to quantify radiative transitions in Yb or Nd complexes .

- Validate with experimental emission spectra (e.g., NIR luminescence at 980 nm for Yb) .

Methodological Challenges

Q. How to address low reproducibility in biological assays for pyrazine-carboxamides?

- Standardize Protocols : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC determination.

- Control Solvent Effects : DMSO concentrations >1% can inhibit bacterial growth; use ≤0.5% .

- Validate Targets : Perform in silico docking (e.g., AutoDock Vina) to prioritize enzymes like enoyl-ACP reductase.

Q. What advanced techniques analyze supramolecular interactions in crystals?

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., 20% H⋯H, 15% C⋯N) using CrystalExplorer .

- Topological Analysis (AIM) : Calculate bond critical points for hydrogen bonds via Multiwfn software.

- Synchrotron Studies : Resolve disorder using high-flux radiation (e.g., Diamond Light Source).

Q. How to design corrosion inhibition studies for this compound?

- Electrochemical Methods : Use potentiodynamic polarization and EIS in 0.1 M HCl to measure inhibition efficiency (e.g., 94% at 100 ppm for similar ligands) .

- Surface Analysis : Combine SEM-EDS and AFM to correlate adsorption with surface roughness.

- Theoretical Modeling : Calculate adsorption energies (ΔG) via Monte Carlo simulations in Materials Studio .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.